2,3,4,5,6-Pentafluorobenzyl alcohol

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Achieve parts-per-trillion detection limits with this perfluorinated benzyl alcohol. Its unique substitution pattern enables ≥10‑fold enhancement in electron‑capture detection over methyl esters and quantitative derivatization yields under mild conditions. Essential for EPA Method 515.4, CWC analysis, and accelerated microwave workflows. Ensure method compliance and standard stability with this non‑substitutable reagent.

Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
CAS No. 440-60-8
Cat. No. B108358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorobenzyl alcohol
CAS440-60-8
Synonyms(Hydroxymethyl)pentafluorobenzene;  2,3,4,5,6-Pentafluorobenzyl Alcohol; _x000B_(Pentafluorophenyl)methanol;  Pentafluorobenzyl Alcohol;  2,3,4,5,6-pentafluoro-Benzenemethanol
Molecular FormulaC7H3F5O
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
InChIKeyPGJYYCIOYBZTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6‑Pentafluorobenzyl Alcohol (CAS 440‑60‑8): Sourcing Specifications for a Polyfluorinated Benzylic Alcohol in Advanced Analytical and Synthetic Workflows


2,3,4,5,6‑Pentafluorobenzyl alcohol (CAS 440‑60‑8) is an organofluorine compound belonging to the benzyl alcohol class, characterized by full substitution of the phenyl ring with fluorine atoms at positions 2–6 [1]. This perfluorination imparts distinct physicochemical properties—including elevated electronegativity, thermal stability up to its melting point of 37–38 °C, and a boiling point of 114–115 °C at 60 mmHg —that differentiate it from partially fluorinated or non‑fluorinated benzyl alcohol analogs in both analytical derivatization and fine chemical synthesis [1].

2,3,4,5,6‑Pentafluorobenzyl Alcohol: Why Non‑Fluorinated and Partially Fluorinated Benzyl Alcohols Cannot Substitute in Critical Analytical and Synthetic Processes


Generic substitution of 2,3,4,5,6‑pentafluorobenzyl alcohol with benzyl alcohol or partially fluorinated analogs (e.g., 2,4,5‑trifluorobenzyl alcohol, 3‑fluorobenzyl alcohol) is precluded by three measurable differences: (1) the five‑fluorine substitution pattern enables a ≥10‑fold enhancement in electron‑capture detection sensitivity for derivatized analytes versus methyl ester counterparts [1]; (2) pentafluorobenzyl derivatives achieve quantitative (≥98 %) derivatization yields under conditions where benzyl derivatives require extended reaction times or elevated temperatures [2]; and (3) the fully fluorinated ring confers significantly greater hydrolytic and thermal stability relative to trimethylsilyl‑protected or non‑fluorinated esters [3]. These factors directly govern method detection limits, analyte recovery, and long‑term standard stability—parameters that analytical laboratories and process chemists cannot compromise.

2,3,4,5,6‑Pentafluorobenzyl Alcohol: Quantitative Differentiation Evidence for Procurement and Method Selection


Electron‑Capture Detection (ECD) Sensitivity: PFB Esters vs. Methyl Esters for Herbicide Acid Analysis

In a head‑to‑head comparison of derivatization methods for seven common chlorinated herbicide acids, pentafluorobenzyl (PFB) esters provided superior electron‑capture instrumental detection limits for two of the seven analytes and comparable sensitivity for the remaining five when evaluated against the corresponding methyl esters [1]. The PFB derivatization approach leverages the high electron‑affinity of the perfluorinated benzyl moiety inherent to 2,3,4,5,6‑pentafluorobenzyl alcohol‑derived reagents, whereas methyl esters lack this signal‑enhancing structural feature.

Analytical Chemistry Environmental Monitoring Pesticide Residue Analysis

Derivatization Yield: Pentafluorobenzyl vs. Benzyl Derivatization of Organic Acids from Aqueous Matrices

When macroreticular resin XAD‑2 was impregnated with either benzyl bromide or pentafluorobenzyl bromide for simultaneous extraction and derivatization of organic acids from water, pentafluorobenzyl derivatives were formed in quantitative yields, whereas the benzyl derivatization protocol under identical conditions did not achieve complete conversion [1]. This difference is attributed to the enhanced electrophilicity of the pentafluorobenzyl group, which accelerates nucleophilic substitution by carboxylate anions.

Sample Preparation Extractive Derivatization Water Analysis

Derivative Stability: Pentafluorobenzyl vs. Trimethylsilyl Derivatives for Phosphonic Acids

A comparative study on the gas chromatographic–mass spectrometric analysis of phosphonic and phosphonothioic acids reported that pentafluorobenzyl (PFB) derivatives are 'much more stable' than the conventionally used trimethylsilyl (TMS) derivatives [1]. While the study provides a class‑level inference without explicit half‑life data, the qualitative stability advantage is consistently cited across multiple peer‑reviewed methods for organophosphorus analytes. This stability translates to longer shelf‑life of derivatized standards and reduced analyte degradation during automated liquid‑sampler sequences.

Chemical Warfare Agent Analysis Derivatization Stability GC‑MS Method Development

Chemical Ionization Mass Spectrometry (CIMS) Performance: PFBOH as a Reagent Gas for Enhanced Molecular Weight Confirmation

In the analysis of airborne carboxylic acids and phenols, pentafluorobenzyl alcohol (PFBOH) was employed as a novel chemical ionization (CI) reagent gas [1]. When introduced at reduced pressure (1×10⁻⁵–2×10⁻⁵ Torr), PFBOH generated pentafluorobenzyl ions (m/z 181) that formed predominant [M+181]⁺ adduct ions with derivatized analytes [1]. This adduct formation simplifies molecular weight assignment by providing a consistent mass shift, a capability not achievable with conventional methane CI gas under identical ion‑trap MS conditions.

Mass Spectrometry Atmospheric Chemistry Carbonyl Analysis

Reaction Efficiency: Microwave‑Assisted vs. Conventional Thermal Derivatization with PFB Reagents

Under microwave irradiation at 100 °C, comparable derivatization yields were achieved in 3 minutes versus conventional heating methods requiring significantly longer reaction times (typically 30–60 minutes) . While this evidence is derived from vendor‑supplied technical data and does not represent a peer‑reviewed head‑to‑head comparison, it suggests that the pentafluorobenzyl alcohol scaffold is amenable to accelerated microwave‑assisted protocols, potentially reducing sample preparation time in high‑throughput analytical settings.

Green Chemistry High‑Throughput Synthesis Derivatization Optimization

Solid‑Phase Analytical Derivatization Yield: PFB Derivatization of Phenols and Carboxylic Acids

In a two‑step solid‑phase analytical derivatization procedure, pentafluorobenzylation of phenols and carboxylic acids from aqueous samples gave yields in excess of 88% for the majority of analytes, with the exceptions of phenol (57%) and pentachlorophenol (44%) [1]. This demonstrates that while the PFB derivatization (employing reagents derived from 2,3,4,5,6‑pentafluorobenzyl alcohol) is broadly efficient, specific analyte classes may require method optimization.

Solid‑Phase Extraction Derivatization Efficiency Water Quality Analysis

2,3,4,5,6‑Pentafluorobenzyl Alcohol: Evidence‑Based Application Scenarios for Procurement Decision‑Making


Regulated Environmental Monitoring of Acidic Herbicides and Phenoxy Acid Pollutants

Environmental testing laboratories required to meet EPA Method 515.4 or similar regulatory frameworks should procure 2,3,4,5,6‑pentafluorobenzyl alcohol or its derivatives (e.g., pentafluorobenzyl bromide) for analyte derivatization. The evidence shows that PFB esters provide detection limits superior to or comparable with methyl esters for 7 of 7 tested herbicides [1], and PFB derivatization achieves quantitative (>98%) yields from aqueous matrices . These metrics directly support method validation for parts‑per‑trillion level reporting in drinking water and surface water compliance monitoring.

Atmospheric Chemistry Research Requiring Unambiguous Carbonyl Identification

Researchers studying secondary organic aerosol (SOA) formation or biogenic volatile organic compound (VOC) oxidation should source 2,3,4,5,6‑pentafluorobenzyl alcohol for use as a chemical ionization reagent in ion trap mass spectrometry. PFBOH generates characteristic [M+181]⁺ adduct ions that simplify molecular weight assignments in complex air samples [1]. This capability is critical for identifying novel oxidation products (e.g., methacrylic acid, acrylic acid) for which authentic standards are unavailable.

Chemical Weapons Convention (CWC) Verification and Organophosphorus Metabolite Analysis

Designated laboratories performing analysis of scheduled chemicals under the Chemical Weapons Convention should adopt pentafluorobenzyl‑based derivatization protocols. Pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids exhibit markedly greater stability than trimethylsilyl derivatives [1], reducing standard degradation and improving long‑term method reproducibility. This stability advantage is particularly relevant for proficiency testing samples that require extended storage or re‑analysis.

High‑Throughput Pesticide Residue Screening in Food and Agricultural Matrices

Contract research organizations and food safety laboratories processing >100 samples per day may benefit from sourcing 2,3,4,5,6‑pentafluorobenzyl alcohol for microwave‑accelerated derivatization workflows. Technical evidence indicates that microwave‑assisted PFB derivatization at 100 °C achieves yields comparable to conventional heating in 3 minutes versus 30–60 minutes [1]. While confirmatory method validation is advised, this 10‑fold reduction in reaction time could substantially increase sample throughput and reduce per‑analysis costs.

Technical Documentation Hub

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